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Compound of Interest

Compound Name:
1,2,3,4-Tetrahydroquinoline-6-

carboxylic acid hydrochloride

Cat. No.: B1421871 Get Quote

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Oncology

Introduction

This technical guide provides a comprehensive overview of the properties and uses of the

potent and selective BRAF kinase inhibitor, Dabrafenib, also known by its research code

GSK2118436.[1] It is important to note that while the request specified CAS number 933752-

32-0, which corresponds to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid, the context of an

in-depth guide for researchers in drug development strongly indicates an interest in the well-

established anti-cancer agent Dabrafenib.[2][3][4][5][6] The CAS number for Dabrafenib is

1195765-45-7.[7][8] This guide will focus exclusively on Dabrafenib to provide relevant and

valuable information for its intended audience of researchers, scientists, and drug development

professionals.

Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for

cancers harboring activating mutations in the BRAF gene.[1] The most prevalent of these

mutations is the V600E substitution, which leads to constitutive activation of the BRAF protein

and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway,

driving uncontrolled cell proliferation and survival.[9][10][11] Dabrafenib was first approved by

the U.S. Food and Drug Administration (FDA) on May 29, 2013, and is marketed under the

brand name Tafinlar® by Novartis Pharmaceuticals Corporation.[12]

This guide will delve into the chemical and physical properties of Dabrafenib, its mechanism of

action, clinical applications, and the experimental protocols relevant to its study and use.
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Chemical and Physical Properties
Dabrafenib is a small molecule inhibitor with distinct chemical and physical characteristics that

are crucial for its biological activity and pharmaceutical formulation.

Property Value Source

IUPAC Name

N-[3-[5-(2-amino-4-

pyrimidinyl)-2-(1,1-

dimethylethyl)-1,3-thiazol-4-

yl]-2-fluorophenyl]-2,6-

difluorobenzenesulfonamide

[7]

Molecular Formula C23H20F3N5O2S2 [7][8]

Molecular Weight 519.56 g/mol [13]

CAS Number 1195765-45-7 [7][8]

Appearance Lyophilized powder [7]

Solubility

Soluble in DMSO (at 30 mg/ml)

and ethanol (at 1 mg/ml with

slight warming)

[7][8]

Storage

Store lyophilized at -20°C,

desiccated. In solution, store at

-20°C and use within 3

months.

[7]

Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[14][15] It exhibits high

selectivity for mutant BRAF proteins, particularly BRAF V600E.[13] The V600E mutation, a

substitution of valine with glutamic acid at codon 600, accounts for the majority of BRAF

mutations in melanoma and other cancers.[11] This mutation locks the BRAF kinase in a

constitutively active conformation, leading to persistent downstream signaling.[11]

Dabrafenib binds to the ATP-binding pocket of mutant BRAF, stabilizing the kinase in an

inactive state and thereby inhibiting its activity.[9][11] This leads to the suppression of the
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downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation,

and survival.[10] The inhibition of this pathway ultimately results in cell cycle arrest and

apoptosis in BRAF-mutant cancer cells.[11]
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Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.
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Dabrafenib demonstrates high potency against various BRAF V600 mutations.

Target IC50 Source

B-Raf (V600E) 0.6 nM [7][14][15]

B-Raf (V600K) 0.5 nM [7]

B-Raf (wild-type) 3.2 nM [7]

C-Raf 5.0 nM [7][14][15]

Therapeutic Applications and Clinical Efficacy
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has

received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[12]

[16] The combination therapy is often preferred as it can delay the onset of resistance.[11]

Approved Indications:

Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[12]

Adjuvant Treatment of Melanoma: For patients with BRAF V600E or V600K mutations and

lymph node involvement after complete resection.[12]

Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.

[12]

Anaplastic Thyroid Cancer (ATC): For locally advanced or metastatic ATC with a BRAF

V600E mutation and no satisfactory local treatment options.[12][17]

Solid Tumors: For adult and pediatric patients (≥ 6 years) with unresectable or metastatic

solid tumors with a BRAF V600E mutation who have progressed following prior treatment.

[12][18]

Low-Grade Glioma (LGG): For pediatric patients (≥ 1 year) with LGG with a BRAF V600E

mutation requiring systemic therapy.[12][19]
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The recommended adult dosage of Dabrafenib is 150 mg (two 75 mg capsules) taken orally

twice daily, in combination with Trametinib 2 mg orally once daily.[18]

Mechanisms of Resistance
Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical

challenge.[20] Resistance mechanisms often involve the reactivation of the MAPK pathway or

the activation of bypass signaling pathways.

Key Resistance Mechanisms:

Reactivation of the MAPK Pathway:

Mutations in NRAS or MEK1/2.[21][22][23]

BRAF amplification or alternative splicing.[21][23]

Paradoxical MAPK pathway activation in BRAF wild-type cells.[10]

Activation of Bypass Pathways:

Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, IGF-1R, and EGFR.

[21]

Activation of the PI3K/AKT pathway, often through loss of PTEN.[21][24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523565/
https://aacrjournals.org/clincancerres/article/20/7/1965/251145/BRAF-Inhibitor-Resistance-Mechanisms-in-Metastatic
https://www.mdpi.com/1422-0067/24/19/14837
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00268/full
https://aacrjournals.org/clincancerres/article/20/7/1965/251145/BRAF-Inhibitor-Resistance-Mechanisms-in-Metastatic
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00268/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7169438/
https://aacrjournals.org/clincancerres/article/20/7/1965/251145/BRAF-Inhibitor-Resistance-Mechanisms-in-Metastatic
https://aacrjournals.org/clincancerres/article/20/7/1965/251145/BRAF-Inhibitor-Resistance-Mechanisms-in-Metastatic
https://pmc.ncbi.nlm.nih.gov/articles/PMC6200076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanisms of Acquired Resistance

BRAF V600E
Tumor Cell

MAPK Pathway

 Activates

Dabrafenib

 Inhibition

Cell Survival &
Proliferation Resistance

NRAS Mutation

 Reactivates

MEK Mutation

 Reactivates

BRAF Amplification

 Reactivates

RTK Upregulation
(e.g., EGFR, IGFR1)

PI3K/AKT Pathway
Activation

 Activates

 Promotes

Click to download full resolution via product page

Caption: Overview of key mechanisms of resistance to Dabrafenib.

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib

on BRAF-mutant cancer cell lines.

Methodology:

Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-

type cell lines (as a control) in appropriate media and conditions.

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to

adhere overnight.
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Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Replace the

existing medium with the Dabrafenib-containing medium. Include a vehicle control (e.g.,

DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-

Glo® Luminescent Cell Viability Assay.

Data Analysis: Plot cell viability against Dabrafenib concentration and calculate the IC50

value using non-linear regression analysis.

In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of Dabrafenib.
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Caption: Workflow for an in vivo tumor xenograft study with Dabrafenib.

Methodology:

Animal Model: Use immunocompromised mice (e.g., CD1 nu/nu).

Tumor Cell Implantation: Subcutaneously implant a suspension of BRAF V600E mutant

human tumor cells (e.g., A375P) into the mice.[13]

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the

mice into treatment and control groups.

Drug Administration: Administer Dabrafenib orally (e.g., by gavage) at various doses once

daily. The control group receives the vehicle solution.[25]

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze

downstream pathway markers, such as the levels of phosphorylated ERK (pERK), to confirm

target engagement.[25]

Safety and Toxicology Profile
The most common adverse reactions (≥20%) observed in adult patients treated with

Dabrafenib in combination with Trametinib include pyrexia, fatigue, nausea, rash, chills,

headache, hemorrhage, cough, vomiting, constipation, diarrhea, myalgia, arthralgia, and

edema.[18] In pediatric patients, the most common adverse reactions are similar and also

include dry skin, dermatitis acneiform, abdominal pain, and paronychia.[18]

Future Directions
Research continues to focus on overcoming resistance to Dabrafenib and expanding its

applications. Key areas of investigation include:

Combination Therapies: Exploring combinations of Dabrafenib with other targeted agents

and immunotherapies to enhance efficacy and durability of response.

Novel BRAF Inhibitors: Development of next-generation BRAF inhibitors that can overcome

known resistance mechanisms.

Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most

likely to benefit from Dabrafenib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. clinicaltrials.eu [clinicaltrials.eu]

2. 933752-32-0,1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/ml4000063
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/product/b1421871?utm_src=pdf-custom-synthesis
https://clinicaltrials.eu/drug/dabrafenib/
http://accelachem.com/cn/productview_goodsid_267014_goodscode_SY100958.html
http://accelachem.com/cn/productview_goodsid_267014_goodscode_SY100958.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

3. 933752-32-0 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID
[chemsigma.com]

4. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]

5. 933752-32-0 | CAS DataBase [m.chemicalbook.com]

6. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0
[chemicalbook.com]

7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

8. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling
Technology [cellsignal.com]

9. mdpi.com [mdpi.com]

10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in
Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. drugs.com [drugs.com]

13. selleckchem.com [selleckchem.com]

14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

15. medchemexpress.com [medchemexpress.com]

16. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

17. fda.gov [fda.gov]

18. fda.gov [fda.gov]

19. onclive.com [onclive.com]

20. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

21. aacrjournals.org [aacrjournals.org]

22. mdpi.com [mdpi.com]

23. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in
Clinical and Preclinical Studies [frontiersin.org]

24. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food
and Drug Administration-approved targeted therapy in advanced melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

http://accelachem.com/cn/productview_goodsid_267014_goodscode_SY100958.html
https://chemsigma.com/product/reagent?casno=933752-32-0
https://chemsigma.com/product/reagent?casno=933752-32-0
http://www.hygeiapharm.com/en/product.asp?id=117&action=view
https://m.chemicalbook.com/CASEN_933752-32-0.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5826641.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5826641.htm
https://www.cellsignal.com/products/activators-inhibitors/dabrafenib-gsk2118436/91942
https://www.cellsignal.com/products/91942/datasheet?images=0&protocol=0
https://www.cellsignal.com/products/91942/datasheet?images=0&protocol=0
https://www.mdpi.com/2077-0383/14/22/7906
https://pmc.ncbi.nlm.nih.gov/articles/PMC7169438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7169438/
https://www.mdpi.com/1422-0067/25/1/624
https://www.drugs.com/history/tafinlar.html
https://www.selleckchem.com/products/dabrafenib-gsk2118436-braf-inhibitor.html
https://www.targetmol.com/compound/dabrafenib
https://www.medchemexpress.com/Dabrafenib.html
https://www.cancer.gov/news-events/cancer-currents-blog/2022/fda-dabrafenib-trametinib-braf-solid-tumors
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.onclive.com/view/fda-approves-dabrafenib-plus-trametinib-for-pediatric-patients-with-braf-v600e-mutated-low-grade-glioma
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523565/
https://aacrjournals.org/clincancerres/article/20/7/1965/251145/BRAF-Inhibitor-Resistance-Mechanisms-in-Metastatic
https://www.mdpi.com/1422-0067/24/19/14837
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00268/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00268/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6200076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6200076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6200076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. ["CAS number 933752-32-0 properties and uses"].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421871#cas-number-933752-32-0-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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